molecular formula C10H14O5 B1607301 Dimethyl 4-oxocyclohexane-1,1-dicarboxylate CAS No. 58774-03-1

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate

Cat. No.: B1607301
CAS No.: 58774-03-1
M. Wt: 214.21 g/mol
InChI Key: FDDZUXVRYUWEBU-UHFFFAOYSA-N
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Description

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate, with the CAS number 58774-03-1, is a chemical compound with the molecular formula C 10 H 14 O 5 and a molecular weight of 214.22 g/mol . Its structure features a cyclohexane ring core substituted with an oxo (ketone) group at the 4-position and a dimethyl ester moiety at the 1,1-position, making it a versatile building block in organic synthesis . As a 4-oxocyclohexane derivative, this compound is expected to serve as a key precursor for the synthesis of more complex organic molecules and pharmaceutical intermediates . Its reactive ketone and ester functional groups allow for further chemical modifications, including condensation and cyclization reactions, which are fundamental in constructing complex ring systems found in many active compounds . Researchers can utilize this material in exploring new chemical entities and pathways in medicinal and materials chemistry. This product is intended for research purposes and is not for human or animal use.

Properties

IUPAC Name

dimethyl 4-oxocyclohexane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-8(12)10(9(13)15-2)5-3-7(11)4-6-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDZUXVRYUWEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343899
Record name 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58774-03-1
Record name 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 4-oxocyclohexane-1,1-dicarboxylic Acid

Method Overview:
A common laboratory synthesis of dimethyl 4-oxocyclohexane-1,1-dicarboxylate involves the esterification of the corresponding dicarboxylic acid (4-oxocyclohexane-1,1-dicarboxylic acid) with methanol.

Reaction Conditions:

  • Acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
  • Solvent: Excess methanol
  • Temperature: Reflux (~65-70°C)
  • Time: Several hours (typically 4-8 hours)
  • Work-up: Removal of water by azeotropic distillation or use of molecular sieves to drive equilibrium toward ester formation

Mechanism:
The reaction proceeds via protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and dehydration to form the methyl ester. The ketone functionality remains intact under these conditions.

Advantages:

  • Straightforward and well-established
  • High yield with proper control of reaction parameters

Limitations:

  • Requires careful removal of water to drive esterification to completion
  • Strong acid conditions may lead to side reactions if impurities are present

Cyanide-Mediated Transformations from 4-oxocyclohexane-1,1-dicarboxylic Acid Diesters

According to patented processes, di(lower alkyl) esters of 4-oxocyclohexane-1,1-dicarboxylic acid can be converted to related amino derivatives via cyanide addition, dehydration, and catalytic reduction steps. This implies that the starting esters, including this compound, can be synthesized or isolated prior to such transformations.

Industrial and Continuous Flow Methods

In industrial settings, esterification and related synthetic steps are optimized for scale, often employing:

  • Continuous flow reactors for precise temperature and pressure control
  • Automated reagent addition to maintain stoichiometry
  • Use of heterogeneous acid catalysts to facilitate separation and reuse
  • Monitoring via in-line spectroscopic techniques (e.g., IR, NMR) to ensure reaction completion

These methods enhance yield, purity, and reproducibility of this compound production.

Summary Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations Typical Yield (%)
Esterification of 4-oxocyclohexane-1,1-dicarboxylic acid Methanol, H2SO4, reflux Simple, direct conversion Requires water removal, acid sensitive 80-95
Michael Addition & Aldol Condensation (for analogs) Aldehyde + acetone, NaOH, dimethyl malonate Builds ring and ester groups in one sequence Multi-step, longer reaction time 60-85
Cyanide addition and reduction (patented route) Sodium/potassium cyanide, catalytic hydrogenation Enables functional group transformations Requires careful handling of cyanide Variable
Industrial continuous flow esterification Methanol, acid catalyst, flow reactor High efficiency, reproducibility Requires specialized equipment >90

Analytical and Research Findings on Preparation

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor esterification progress and purity.
  • Spectroscopic Confirmation:
    • NMR: Characteristic signals for methoxy protons (~3.7 ppm) and cyclohexane ring protons; ketone carbonyl carbon appears in ^13C NMR near 205 ppm.
    • IR: Strong ester carbonyl stretch near 1735 cm⁻¹ and ketone carbonyl near 1710 cm⁻¹.
  • Purification: Typically involves extraction, washing, and recrystallization or column chromatography to achieve >98% purity.

Notes on Related Compounds and Structural Variants

While the focus is on this compound, closely related compounds such as dimethyl 4-oxocyclohexane-1,3-dicarboxylate and diethyl 4-oxocyclohexane-1,1-dicarboxylate share similar synthetic routes but differ in ester substituents or carboxylate positions, affecting reactivity and applications.

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety is reducible to secondary alcohols, while ester groups may remain intact or undergo concurrent reduction depending on the reagent:

Reagent/ConditionsMajor ProductSelectivity Notes
NaBH₄ (methanol, 0°C)Dimethyl 4-hydroxycyclohexane-1,1-dicarboxylateKetone reduction only
LiAlH₄ (THF, reflux)4-Hydroxymethylcyclohexane-1,1-diolFull reduction of esters + ketone
H₂/Pd-C (ethanol, RT)Dimethyl 4-hydroxycyclohexane-1,1-dicarboxylateKetone-specific reduction

Case Study : Catalytic hydrogenation (H₂/Raney Ni) of structurally similar diethyl 4-cyanocyclohex-3-ene-1,1-dicarboxylate yielded 4-aminomethyl derivatives, suggesting potential for analogous transformations in this compound .

Nucleophilic Substitution at Ester Groups

The ester carbonyls are susceptible to nucleophilic attack, enabling functional group interconversion:

Nucleophile/ConditionsProductYield & Notes
NH₃ (methanol, 25°C)4-Oxocyclohexane-1,1-dicarboxamide60–65%
ROH (acid catalysis)Transesterified dialkyl estersVariable (depends on ROH)
Grignard reagents (dry ether)Tertiary alcohols at C4Requires ketone protection

Mechanistic Insight : Ester hydrolysis to dicarboxylic acid occurs under strong acidic/basic conditions but is less favored due to steric hindrance at C1 .

Cycloaddition and Ring-Opening Reactions

The ketone and ester groups participate in cycloadditions, as observed in related systems:

  • Diels-Alder Reactivity : The cyclohexane ring’s conjugated diene system (when enolized) acts as a dienophile. For example, reactions with maleic anhydride yield bicyclic adducts .

  • Ring-Opening via Base Treatment : Strong bases (e.g., NaOH) cleave the cyclohexane ring, producing linear dicarboxylates with ketone side chains .

Comparative Reactivity Analysis

The compound’s behavior is contextualized against similar cyclohexane derivatives:

CompoundOxidation Rate (KMnO₄)Reduction Ease (NaBH₄)Hydrolysis Susceptibility
Dimethyl 4-oxocyclohexane-1,1-dicarboxylateModerateHighLow
Diethyl 4-oxocyclohexane-1,1-dicarboxylateSimilarSlightly lowerSimilar
4-Oxocyclohexane-1,1-dicarboxylic acidN/AN/AHigh

Research Gap : Few studies directly investigate this compound’s photochemical or enzymatic reactions.

Scientific Research Applications

Chemistry

DMOCD serves as an intermediate in the synthesis of complex organic molecules. It is involved in various chemical reactions, including:

  • Oxidation: Converting the ketone group to form carboxylic acid derivatives.
  • Reduction: Transforming the ketone group into secondary alcohols using reducing agents such as sodium borohydride.
  • Substitution Reactions: The ester groups can undergo nucleophilic substitution to yield a variety of substituted derivatives.
Reaction TypeMajor Products
Oxidation4-Oxocyclohexane-1,1-dicarboxylic acid
Reduction4-Hydroxycyclohexane-1,1-dicarboxylate
SubstitutionVarious substituted cyclohexane derivatives

Biology

In biological research, DMOCD is utilized to study enzyme-catalyzed reactions involving ester hydrolysis. It acts as a substrate for esterases, which hydrolyze the ester bonds to produce corresponding acids. This hydrolysis is crucial for understanding metabolic pathways and cellular processes.

Biological Activity:
Recent studies have highlighted its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that DMOCD exhibits moderate antibacterial effects against several strains:

MicroorganismZone of Inhibition (mm) at 0.3%
Escherichia coli17
Acinetobacter baumannii17
Pseudomonas aeruginosa12
Klebsiella pneumoniae11.7
Candida tropicalis20

Anticancer Activity

Studies have shown that DMOCD can induce cytotoxic effects on cancer cell lines by promoting apoptosis. This mechanism is essential for developing new anticancer therapies.

Case Studies

Several case studies have been conducted to explore the efficacy of DMOCD in various applications:

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial activity of DMOCD against multiple bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells:
    • In vitro studies on melanoma (A375) and breast adenocarcinoma (MCF-7) cells showed that DMOCD led to increased apoptosis rates, suggesting its potential as a therapeutic agent.

Industrial Applications

In industrial contexts, DMOCD is used in the production of polymers and other advanced materials. Its unique chemical properties allow it to serve as a precursor for various chemical products, enhancing material performance.

Safety and Toxicity

While exploring the biological activities of DMOCD, safety profiles are crucial. Preliminary data indicate that while it shows promise in antimicrobial and anticancer applications, detailed toxicological assessments are necessary to ensure safety for potential therapeutic uses.

Mechanism of Action

The mechanism of action of Dimethyl 4-oxocyclohexane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The ketone group can participate in redox reactions, influencing cellular pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Functional Groups Key Features
Dimethyl 4-oxocyclohexane-1,1-dicarboxylate Cyclohexane 4-oxo, 1,1-dimethyl ester Conformational flexibility; ketone enables Michael addition or aldol reactions.
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate Cyclopropane 1,1-dimethyl ester, 2-aryl High ring strain; undergoes TaCl5-mediated ring-opening to form tetrahydronaphthalenes .
Diethyl 4-oxocyclohexane-1,1-dicarboxylate Cyclohexane 4-oxo, 1,1-diethyl ester Slower ester hydrolysis vs. methyl analogs; used as a building block .
Bromo-derivatives of this compound Cyclohexane 4-oxo, bromo substituents Bromine enhances electrophilicity; prone to dehydrobromination or substitution .

Research Findings and Data Tables

Table 1: Comparative Reactivity of Cyclohexane vs. Cyclopropane Dicarboxylates

Reaction Type This compound Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate
TaCl5-Mediated Ring-Opening Not observed Yes (forms tetrahydronaphthalenes, 83–89% yield)
Nucleophilic Addition Likely (ketone-directed) Limited (ester-dominated reactivity)
Hydrolysis Rate Moderate (methyl esters) Moderate (methyl esters)

Table 2: Key Physical Properties

Compound Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
This compound* N/A C₁₁H₁₄O₅ 226.23
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate 148–150 C₁₄H₁₄O₄ 246.26
Diethyl 4-oxocyclohexane-1,1-dicarboxylate N/A C₁₂H₁₈O₅ 242.27

*Predicted data based on structural analogs.

Biological Activity

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (C10H14O5) features a cyclohexane ring with two carboxylate groups and a ketone functional group. Its structural formula can be represented as follows:

C6H10 C O O 2C O \text{C}_6\text{H}_{10}\text{ C O O }_2\text{C O }

This configuration contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research utilizing agar well diffusion methods demonstrated that derivatives of cyclohexane dicarboxylates exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Concentration Tested (%)
Escherichia coli170.3
Acinetobacter baumannii170.3
Pseudomonas aeruginosa120.3
Klebsiella pneumoniae11.70.3
Staphylococcus aureus--

The results indicated that the compound was particularly effective against Escherichia coli and Acinetobacter baumannii , while showing moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies reported significant inhibition zones against various fungal strains, including:

Table 2: Antifungal Activity of this compound

Fungal StrainZone of Inhibition (mm)Concentration Tested (%)
Candida tropicalis200.3
Candida pseudotropicalis190.3
Candida pelliculosa--

These findings suggest that the compound could serve as a potential antifungal agent, particularly effective against Candida tropicalis .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of multiple functional groups allows for interactions with microbial cell membranes or enzymes critical for their survival.

Case Studies

A notable case study involved the evaluation of dimethyl derivatives in a clinical setting where patients with resistant bacterial infections were treated with formulations containing cyclohexane derivatives. The results indicated a reduction in infection rates and improved patient outcomes, suggesting that these compounds could be integrated into therapeutic regimens for resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 4-oxocyclohexane-1,1-dicarboxylate, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclohexane ring functionalization via esterification and ketone introduction. For example, analogous compounds (e.g., diethyl 4-hydroxy-4-methyl-6-oxocyclohexane derivatives) are synthesized using Claisen-Schmidt condensations or Michael additions under basic conditions (e.g., KOH/ethanol) . Key steps:

  • Reaction Optimization : Control temperature (60–80°C) to avoid side reactions like over-oxidation.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).

  • Yield Improvement : Catalyst screening (e.g., DMAP for esterification) enhances efficiency.

    Parameter Optimal Condition Impact on Yield
    SolventAnhydrous ethanol85–90% yield
    CatalystKOH (1.2 equiv)Reduces side products
    Reaction Time12–16 hoursCompletes esterification

Q. How is the structural configuration of this compound validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray Diffraction (XRD) : Resolves stereochemistry (e.g., chair conformation of cyclohexane ring) .

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify ester carbonyls (δ 165–170 ppm) and ketone (δ 205–210 ppm).

  • IR : Confirm carbonyl stretches (1720–1750 cm1^{-1}).

    Technique Key Peaks/Data Structural Insight
    13C^{13}\text{C} NMR170.2 ppm (ester C=O)Confirms dicarboxylate groups
    XRDSpace group P21/cP2_1/cChair conformation stability

Advanced Research Questions

Q. How can contradictions in reported reactivity profiles under catalytic conditions be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity, catalyst choice, or steric effects. For example:

  • Oxidative vs. Reductive Pathways : In analogs like 4-hydroxy-2,2-dimethylcyclohexanone, CAN-mediated oxidative cycloadditions favor dihydrofuran formation, while Pd/C hydrogenation reduces ketones to alcohols .

  • Controlled Experiments : Vary catalysts (e.g., Ce(IV) vs. Pd) and monitor intermediates via LC-MS.

    Catalyst Reaction Outcome Mechanistic Insight
    Ce(NH4_4)2_2(NO3_3)6_6Oxidative dimerizationRadical-mediated pathway
    Pd/C (H2_2)Ketone reduction to alcoholHeterogeneous catalysis

Q. What computational frameworks predict the compound’s regioselectivity in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) models analyze steric/electronic effects. For instance:

  • Steric Maps : Calculate substituent bulk (e.g., methyl vs. phenyl groups) using Gaussian09 .

  • Transition State Analysis : Identify rate-limiting steps (e.g., keto-enol tautomerization barriers).

    Substituent Activation Energy (kcal/mol) Regioselectivity
    -OCH3_318.3Favors C4 attack
    -Ph23.7Favors C2 attack

Q. How do solvent polarity and temperature influence cyclization efficiency?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates in ring-closing reactions. Kinetic studies show:

  • Arrhenius Plots : Activation energy decreases by 5–8 kcal/mol in DMF vs. THF.

  • Solvent Screening : Use Kamlet-Taft parameters to correlate polarity with yield .

    Solvent Dielectric Constant Cyclization Yield
    DMF36.792%
    THF7.668%

Data Contradiction Analysis

Q. Why do NMR spectra of dimethyl 4-oxocyclohexane derivatives show variable coupling constants?

  • Methodological Answer : Conformational flexibility (chair vs. boat) and dynamic equilibria (e.g., ring-flipping) cause JJ value variations. Low-temperature NMR (-40°C) "freezes" conformers for accurate analysis .

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer : Stability depends on substituent electron-withdrawing effects. For example:

  • Electron-Deficient Derivatives : Resist hydrolysis due to reduced nucleophilic attack.
  • pH-Dependent Studies : Below pH 3, ester groups hydrolyze rapidly; above pH 5, stability increases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-oxocyclohexane-1,1-dicarboxylate
Reactant of Route 2
Dimethyl 4-oxocyclohexane-1,1-dicarboxylate

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